Home > Products > Screening Compounds P86310 > Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate - 1089278-51-2

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate

Catalog Number: EVT-3006249
CAS Number: 1089278-51-2
Molecular Formula: C16H13F2NO4
Molecular Weight: 321.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,6-Dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Description: This compound was the subject of a theoretical study using quantum chemical calculations. [] Researchers investigated its molecular structure, vibrational analysis, thermodynamic properties, NMR chemical shifts, and electrostatic potential. []

Relevance: While not directly analogous in structure, this compound, like methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate, features a substituted benzene ring. Both compounds also share a carbonyl group, highlighting their shared membership in a broad category of carbonyl-containing organic compounds. []

Sufugolix (1-{4-[7-(2,6-Difluorobenzyl)-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-3-yl]phenyl}ethanone)

Compound Description: Sufugolix is an orally active human gonadotropin-releasing hormone (GnRH) receptor antagonist, developed from a thieno[2,3-d]pyrimidine-2,4-dione derivative. [] It demonstrates potent in vivo GnRH antagonistic activity. []

Relevance: Both sufugolix and methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate share a 2,6-difluorobenzyl substituent attached to a core structure. This structural similarity suggests they might exhibit comparable physicochemical properties and could potentially be classified within similar chemical classes. []

TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)

Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. [] Developed to address limitations of sufugolix, TAK-385 exhibits reduced cytochrome P450 (CYP) inhibitory activity and improved in vivo GnRH antagonistic activity. []

Relevance: TAK-385, similar to methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate, contains a 2,6-difluorobenzyl group. This shared structural motif indicates a potential for similar binding affinities or interactions with biological targets. []

NVP-BGJ398 (3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3. [] The compound demonstrates significant antitumor activity in vivo, particularly against bladder cancer xenograft models with FGFR3 overexpression. []

Relevance: Although structurally distinct from methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate, NVP-BGJ398 shares the presence of a dihalogenated benzene ring (dichlorinated in this case) as a substituent. This parallel in their structures suggests potential similarities in their physicochemical properties. []

N-oxide of NVP-BGJ398 (N-oxide of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea)

Compound Description: This compound, an N-oxide derivative of NVP-BGJ398, acts as an inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4 kinase activity. [] This suggests potential applications in treating diseases where these kinases play a role. []

Relevance: Like methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate, this compound possesses a 2,6-dihalogenated benzene ring, emphasizing their potential categorization within a similar chemical class. The shared halogenation pattern on the benzene ring suggests potential similarities in their chemical reactivity or physicochemical properties. []

Overview

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate is a chemical compound with significant interest in pharmaceutical and chemical research. The compound is identified by its CAS Number 1089278-51-2 and has the molecular formula C16H13F2NO4C_{16}H_{13}F_{2}NO_{4}, with a molecular weight of 321.28 g/mol. Its structure features a methoxy group, a carbamoyl group, and two fluorine atoms on the phenyl ring, which contribute to its unique properties and potential applications in medicinal chemistry.

Source and Classification

This compound is classified under the category of benzoates, specifically as an aromatic ester. It is synthesized from readily available precursors, including 2-methoxy-5-(methoxycarbonyl)benzoic acid and 2,6-difluoroaniline, making it accessible for research purposes. The presence of fluorine atoms enhances its biological activity and lipophilicity, often leading to improved pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate involves a two-step reaction process:

  1. Formation of the Acid Chloride: The first step involves converting 2-methoxy-5-(methoxycarbonyl)benzoic acid into its corresponding acid chloride using oxalyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst in dichloromethane. This reaction is carried out for approximately two hours.
    • Reaction Conditions:
      • Reactants: 2-methoxy-5-(methoxycarbonyl)benzoic acid, oxalyl chloride
      • Solvent: Dichloromethane
      • Catalyst: DMF
      • Duration: 2 hours
  2. Coupling Reaction: In the second step, the acid chloride is reacted with 2,6-difluoroaniline in the presence of pyridine and DMAP (4-dimethylaminopyridine) as a catalyst. This step typically takes about eighteen hours to complete.
    • Reaction Conditions:
      • Reactants: Acid chloride from step one, 2,6-difluoroaniline
      • Solvents: Dichloromethane
      • Catalysts: Pyridine, DMAP
      • Duration: 18 hours
Molecular Structure Analysis

Structure and Data

The molecular structure of methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate can be represented as follows:

  • Molecular Formula: C16H13F2NO4C_{16}H_{13}F_{2}NO_{4}
  • Structural Features:
    • A benzoate moiety with a methoxy group at the para position.
    • A carbamoyl group attached to a difluorophenyl ring.

The compound’s structure can be visualized using molecular modeling software or chemical drawing tools that depict its three-dimensional conformation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the compound's structure:

  • Proton NMR (400 MHz, DMSO-d6):
    • δ 9.81 (s, 1H)
    • δ 8.31 (d, J=2.0 Hz, 1H)
    • δ 7.38 (m, 1H)

These values indicate the presence of distinct hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate can undergo various chemical reactions typical for esters and amides:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: The compound can react with different alcohols to form new esters.
  • Nucleophilic Substitution: The difluorophenyl group may participate in further nucleophilic substitution reactions due to its electrophilic nature.

These reactions are significant for modifying the compound for various applications in drug development and synthesis .

Mechanism of Action

Process and Data

The mechanism of action for methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate primarily relates to its potential biological activities:

  • Biological Activity: The presence of fluorine atoms can enhance binding affinity to biological targets such as enzymes or receptors.
  • Pharmacodynamics: The compound may interact with specific pathways or receptors involved in disease processes, although detailed studies are required to elucidate these mechanisms fully.

Research into similar compounds suggests that modifications in substituents can lead to varied biological activities, making this compound a candidate for further pharmacological evaluation .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate exhibits several notable physical properties:

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dichloromethane and methanol but less soluble in water due to its hydrophobic character.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various synthetic applications in organic chemistry .

Applications

Scientific Uses

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate has potential applications in several scientific fields:

  • Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Research Applications: Useful in studies related to drug design and development due to its structural features that may influence biological activity.
  • Chemical Synthesis: Acts as a building block for creating more complex molecules through various organic reactions.

The ongoing research into similar compounds could lead to novel therapeutic agents targeting specific diseases .

Properties

CAS Number

1089278-51-2

Product Name

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate

IUPAC Name

methyl 3-[(2,6-difluorophenyl)carbamoyl]-4-methoxybenzoate

Molecular Formula

C16H13F2NO4

Molecular Weight

321.28

InChI

InChI=1S/C16H13F2NO4/c1-22-13-7-6-9(16(21)23-2)8-10(13)15(20)19-14-11(17)4-3-5-12(14)18/h3-8H,1-2H3,(H,19,20)

InChI Key

VELLMBJRASNGLO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)NC2=C(C=CC=C2F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.